

ER-000444793: A New Paradigm in mPTP Inhibition Bypassing Cyclophilin D

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Compound of Interest		
Compound Name:	ER-000444793	
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A detailed comparison of **ER-000444793** and classical mitochondrial permeability transition pore (mPTP) inhibitors for researchers, scientists, and drug development professionals.

The mitochondrial permeability transition pore (mPTP) is a critical regulator of cell death, and its dysregulation is implicated in a range of pathologies, making it a key therapeutic target.[1][2] For years, the primary strategy for inhibiting mPTP opening has revolved around targeting its regulator, Cyclophilin D (CypD). However, the emergence of **ER-000444793**, a potent and non-toxic small molecule, presents a significant advancement by offering a CypD-independent mechanism of action. This guide provides a comprehensive comparison of **ER-000444793** and classical mPTP inhibitors, supported by experimental data and detailed protocols.

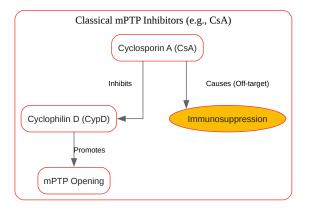
Mechanism of Action: A Fundamental Distinction

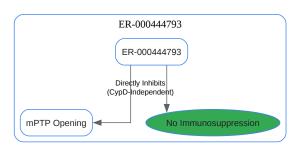
Classical mPTP inhibitors, most notably Cyclosporin A (CsA), function by binding to and inhibiting the peptidyl-prolyl cis-trans isomerase activity of CypD.[3][4] This interaction prevents CypD from promoting the conformational changes in mPTP components that lead to pore opening. While effective at inhibiting mPTP, this mechanism is also the source of significant off-target effects, primarily immunosuppression, due to the inhibition of other cyclophilin isoforms. [3][5]

In contrast, **ER-000444793** acts as a potent inhibitor of the mPTP without interacting with CypD.[1][5][6] Experimental evidence demonstrates that **ER-000444793** does not affect the enzymatic activity of CypD, nor does it displace CsA from its binding site on the protein.[1][5] This novel, CypD-independent mechanism represents a paradigm shift in mPTP inhibitor



development, offering the potential for targeted mitochondrial protection without the systemic side effects of classical inhibitors.





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Figure 1. Contrasting mechanisms of classical mPTP inhibitors and ER-000444793.

Comparative Performance Data

The following tables summarize the key quantitative data comparing **ER-000444793** with classical mPTP inhibitors.

Table 1: Potency of mPTP Inhibition

Compound	IC50 (μM)	Mechanism
ER-000444793	2.8[6]	CypD-Independent
Cyclosporin A (CsA)	0.023 (binding to CypD)[6]	CypD-Dependent
Sanglifehrin A (SfA)	0.005 (binding to CypD)[6]	CypD-Dependent



Table 2: Off-Target Effects

Compound	CypD Binding/Displacem ent	Immunosuppressiv e Activity	Mitochondrial Toxicity
ER-000444793	No effect up to 50 μM[5][6]	No effect up to 50 μM[5]	No effect on ATP synthesis up to 50 μM[5]
Cyclosporin A (CsA)	Displaces labeled CsA (IC50 = 23 nM)[6]	Dose-dependent decrease in NFAT signaling[5]	No effect on ATP synthesis up to 50 μM[5]
Sanglifehrin A (SfA)	Displaces labeled CsA (IC50 = 5 nM)[6]	Not explicitly stated, but expected due to CypD binding	No effect on ATP synthesis up to 50 μM[5]

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Mitochondrial Swelling Assay

This assay assesses mPTP opening by measuring the decrease in light absorbance at 540 nm as mitochondria swell.

- Mitochondrial Isolation: Isolate mitochondria from rat liver using standard differential centrifugation methods.
- Cryopreservation (Optional): For high-throughput screening, mitochondria can be cryopreserved with trehalose to maintain function after freeze-thawing.[5]
- Assay Conditions: Energize isolated mitochondria (2 mg protein/mL) with succinate (10 mM) and rotenone (1 μ M) in a suitable buffer.
- Compound Incubation: Incubate mitochondria with various concentrations of the test compound (e.g., **ER-000444793**, CsA) or DMSO as a control.



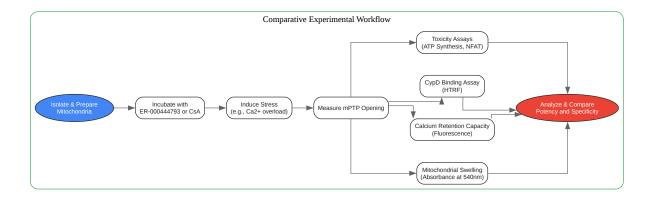
- Induction of mPTP: Induce mPTP opening with a bolus of CaCl2 (150 μM).[5]
- Measurement: Monitor the absorbance at 540 nm for 20 minutes. A decrease in absorbance indicates mitochondrial swelling.
- Data Analysis: Express results as a percentage of inhibition, normalized to a DMSO control (0% inhibition) and a saturating concentration of a known inhibitor like CsA (100% inhibition).
 [5]

Calcium Retention Capacity (CRC) Assay

This assay measures the ability of mitochondria to sequester Ca2+ before the induction of mPTP opening.

- Mitochondrial Preparation: Use freshly isolated or cryopreserved mitochondria as described above.
- Assay Buffer: Suspend mitochondria in a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).
- Compound Incubation: Add the test compounds at desired concentrations.
- Calcium Titration: Sequentially add known amounts of CaCl2 to the mitochondrial suspension.
- Fluorescence Monitoring: Continuously measure the extra-mitochondrial Ca2+ concentration by monitoring the fluorescence of the indicator.
- Endpoint: The point at which mitochondria release the accumulated Ca2+ back into the medium signifies mPTP opening.
- Data Analysis: Calculate the total amount of Ca2+ taken up by the mitochondria before pore opening. A higher CRC indicates inhibition of mPTP.





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Figure 2. Workflow for comparing mPTP inhibitors.

CypD Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay determines if a compound binds to CypD and displaces a known ligand.

- Reagents: Use recombinant human CypD (rhCypD) and a fluorescently labeled CsA probe.
- Compound Addition: Add varying concentrations of the test compound (ER-000444793, unlabeled CsA, or SfA) to wells containing rhCypD and the labeled CsA probe.
- Incubation: Allow the reaction to reach equilibrium.
- HTRF Measurement: Measure the HTRF signal. Displacement of the labeled CsA from rhCypD by the test compound results in a decrease in the HTRF signal.



 Data Analysis: Plot the HTRF signal against the compound concentration to determine the IC50 for displacement.[6]

Conclusion

ER-000444793 represents a significant breakthrough in the development of mPTP inhibitors. Its potent, CypD-independent mechanism of action overcomes the primary limitation of classical inhibitors like Cyclosporin A, namely off-target immunosuppressive effects. The experimental data clearly demonstrates that ER-000444793 effectively inhibits mPTP opening without interacting with CypD, and it exhibits a favorable safety profile with no mitochondrial or cellular toxicity at effective concentrations. For researchers and drug development professionals, ER-000444793 offers a valuable new tool to investigate the role of mPTP in disease and a promising lead for the development of novel therapeutics that selectively target mitochondrial-mediated cell death pathways.

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